molecular formula C21H15ClFN3O3S2 B492915 N-(1,3-benzothiazol-5-yl)-4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzamide CAS No. 690647-35-9

N-(1,3-benzothiazol-5-yl)-4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzamide

Cat. No.: B492915
CAS No.: 690647-35-9
M. Wt: 475.9g/mol
InChI Key: NHUOUZPEHGIFSR-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzamide is a complex organic compound that features a benzothiazole ring, a benzamide group, and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Benzamide Group: The benzothiazole derivative is then reacted with a benzoyl chloride derivative under basic conditions to form the benzamide.

    Sulfonamide Formation: The final step involves the reaction of the benzamide with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl chloride can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Oxidized benzothiazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(1,3-benzothiazol-5-yl)-4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)benzamide
  • N-(1,3-benzothiazol-5-yl)acetamide
  • N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

Uniqueness

N-(1,3-benzothiazol-5-yl)-4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzamide is unique due to the presence of the 3-chloro-4-fluorophenylsulfonyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzothiazole derivatives and contributes to its specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O3S2/c22-17-10-16(6-7-18(17)23)31(28,29)25-11-13-1-3-14(4-2-13)21(27)26-15-5-8-20-19(9-15)24-12-30-20/h1-10,12,25H,11H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUOUZPEHGIFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)NC3=CC4=C(C=C3)SC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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